(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441879
InChI: InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13441879

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride -

Specification

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name (1S)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Standard InChI Key RMJLPGIVLDGISK-FJXQXJEOSA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@H](C)N)Cl.Cl
Canonical SMILES CC1=C(C=CC(=C1)C(C)N)Cl.Cl

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound’s systematic IUPAC name is (1S)-1-(4-chloro-3-methylphenyl)ethanamine hydrochloride, with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . Its structure comprises a chiral center at the ethanamine carbon, which confers enantiomeric specificity critical for biological interactions. The hydrochloride salt enhances solubility and stability, making it suitable for industrial and laboratory applications .

Key Structural Features:

  • Phenyl Ring Substitution: Chlorine (4-position) and methyl (3-position) groups create steric and electronic effects that influence reactivity.

  • Chirality: The (S)-configuration determines stereoselective binding in pharmacological contexts .

  • Salt Form: Hydrochloride counterion improves crystallinity and handling properties .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, 4-chloro-3-methylacetophenone, using chiral catalysts or reagents. For example:

  • Catalytic Hydrogenation: Employing chiral ligands such as BINAP with ruthenium or rhodium catalysts achieves enantiomeric excess (ee) >95% .

  • Enzymatic Reduction: Biocatalysts like ketoreductases offer eco-friendly alternatives with high stereoselectivity.

Reaction Conditions:

ParameterValue
Temperature25–50°C
Pressure1–5 atm (H₂)
SolventEthanol, Tetrahydrofuran
Catalyst Loading0.1–1 mol%

Industrial Scalability

Large-scale production utilizes continuous flow reactors to optimize yield (typically 80–90%) and reduce waste . Critical challenges include maintaining enantiopurity during crystallization and minimizing byproducts like the (R)-enantiomer .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in water
Density1.25 g/cm³

Chemical Reactivity

The compound participates in diverse reactions:

  • Oxidation: Forms imines or nitriles using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ converts the amine to ethane derivatives.

  • Substitution: Chlorine displacement via SNAr with amines or thiols .

Stability Considerations:

  • pH Sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline media .

  • Light Sensitivity: Requires storage in amber containers to prevent photodegradation .

Applications in Pharmaceutical Research

Drug Intermediate

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is pivotal in synthesizing chiral ligands and receptor modulators. For example:

  • Neurological Agents: Serves as a precursor for serotonin receptor antagonists under clinical evaluation .

  • Anticancer Compounds: Derivatives exhibit IC₅₀ values <10 μM in breast cancer cell lines (MCF-7).

Mechanistic Studies

The compound’s stereochemistry enables precise probing of enzyme-substrate interactions. For instance:

  • Kinase Inhibition: Binds ATP pockets in tyrosine kinases with Kd ≈ 120 nM.

  • Metabolic Pathways: Modulates cytochrome P450 isoforms (CYP3A4, CYP2D6) in hepatic microsomes .

Hazard StatementCodePrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves
H319Causes eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hood

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